3-Amino-2-bromopyridine
Overview
Description
3-Amino-2-bromopyridine is a chemical compound with the empirical formula C5H5BrN2. It has a molecular weight of 173.01 . It is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-bromopyridine can be represented by the SMILES stringNc1cccnc1Br
. More detailed structural analysis can be found in databases like ChemSpider . Physical And Chemical Properties Analysis
3-Amino-2-bromopyridine is a solid at 20°C . It has a melting point of 76-80°C and is soluble in methanol . More detailed physical and chemical properties can be found in databases like ChemSpider .Scientific Research Applications
Molecular Structure and Vibrational Spectra Studies : 3-Amino-2-bromopyridine has been studied for its molecular structure and vibrational spectra. Experimental and theoretical studies, including Density Functional Theory (DFT) calculations and Fourier Transform Infrared (FTIR) spectroscopy, have been conducted to analyze its vibrational frequencies and molecular structure (Kandasamy & Velraj, 2012).
Electrocatalytic Carboxylation : 3-Amino-2-bromopyridine has been involved in electrocatalytic carboxylation reactions. A study explored the electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting its potential in synthesizing valuable chemical compounds (Feng et al., 2010).
Synthesis of Pharmaceutical and Chemical Intermediates : The compound has been utilized in the synthesis of various pharmaceutical and chemical intermediates, demonstrating its versatility in organic synthesis (Xu Liang, 2010).
Ligand Discovery and Medicinal Chemistry : It has also been identified as a ligand for certain bromodomains, which are involved in protein recognition processes. This discovery was made using automatic docking techniques and was further validated through protein crystallography, indicating its potential in medicinal chemistry (Marchand et al., 2016).
Catalytic Amination : 3-Amino-2-bromopyridine has been used in catalytic amination processes. Studies have shown its effectiveness in such reactions, particularly when catalyzed by palladium complexes (Ji et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-bromopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDVVTLISGIPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349070 | |
Record name | 3-Amino-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromopyridine | |
CAS RN |
39856-58-1 | |
Record name | 3-Amino-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.